Cas no 1073-13-8 (4,4-dimethylcyclohex-2-en-1-one)

4,4-Dimethylcyclohex-2-en-1-one is a cyclic enone compound characterized by a six-membered ring structure with a conjugated double bond and a ketone functional group at the 1-position. The presence of two methyl groups at the 4-position enhances its steric and electronic properties, making it a valuable intermediate in organic synthesis. This compound is particularly useful in Diels-Alder reactions, Michael additions, and other cyclization processes due to its reactive α,β-unsaturated carbonyl system. Its stability and defined molecular structure allow for precise control in the synthesis of complex organic frameworks, including pharmaceuticals and fine chemicals. The compound is typically handled under inert conditions to preserve its reactivity.
4,4-dimethylcyclohex-2-en-1-one structure
1073-13-8 structure
商品名:4,4-dimethylcyclohex-2-en-1-one
CAS番号:1073-13-8
MF:C8H12O
メガワット:124.1803
MDL:MFCD00009695
CID:83359
PubChem ID:136839

4,4-dimethylcyclohex-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 4,4-Dimethyl-2-cyclohexen-1-one
    • 4,4-DIMETHYL-2-CYCLOHEXENE-1-ONE
    • 4,4-Dimethyl-2-cyclohexenone
    • 4,4-Dimethylcyclohexenone
    • 4,4-Dimethylcyclohex-1-en-2-one
    • 4,4-Dimethylcyclohex-2-enone
    • 4,4-Dimethylcyclohex-2-en-1-one
    • 6,6-Dimethylcyclohexen-3-one
    • 6,6-Dimethylcyclohexene-3-one
    • 3,3-Dimethylcyclohexene-6-one
    • 2-Cyclohexen-1-one, 4,4-dimethyl-
    • HAUNPYVLVAIUOO-UHFFFAOYSA-N
    • 10J1HF864Z
    • 4,4-dimethyl-cyclohex-2-en-1-one
    • PubChem17152
    • 4,4-dimethyl-cyclohexen-1-one
    • 4,4-dimethyl-cyclohex-2-enone
    • A801667
    • CL3492
    • AM84327
    • DTXSID70147996
    • 1073-13-8
    • 4,4-Dimethyl-cyclohexene-1-one
    • MFCD00009695
    • FT-0617080
    • 4,4-dimethyl-1-cyclohex-2-enone
    • DS-14987
    • J-001784
    • SY004731
    • GEO-01169
    • 4,4-Dimethyl-2-cyclohexen-1-one, 97%
    • J-514020
    • 2-Cyclohexen-1-one,4,4-dimethyl-
    • AC-7019
    • CS-0128266
    • InChI=1/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H
    • AKOS005259808
    • EN300-129236
    • D3852
    • SCHEMBL430665
    • UNII-10J1HF864Z
    • 4,4-dimethylcyclohex- 2-en-1-one
    • DB-008359
    • BBL102646
    • STL556450
    • 4,4-dimethylcyclohex-2-en-1-one
    • MDL: MFCD00009695
    • インチ: 1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H3
    • InChIKey: HAUNPYVLVAIUOO-UHFFFAOYSA-N
    • ほほえんだ: O=C1C([H])=C([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 124.08900
  • どういたいしつりょう: 124.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 17.1
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: Liquid
  • 密度みつど: 0.944 g/mL at 25 °C(lit.)
  • ふってん: 74°C/14mmHg(lit.)
  • フラッシュポイント: 華氏温度:147.2°f
    摂氏度:64°c
  • 屈折率: n20/D 1.473(lit.)
  • PSA: 17.07000
  • LogP: 1.93170
  • ようかいせい: 未確定
  • 最大波長(λmax): 318(EtOH)(lit.)
  • かんど: Air Sensitive

4,4-dimethylcyclohex-2-en-1-one セキュリティ情報

  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H227
  • 警告文: P210-P280-P370+P378-P403+P235-P501
  • WGKドイツ:3
  • 危険カテゴリコード: 36-20/21/22
  • セキュリティの説明: S36/37/39-S26
  • 危険物標識: Xn Xi
  • セキュリティ用語:S36/37/39-26
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature
  • リスク用語:R36

4,4-dimethylcyclohex-2-en-1-one 税関データ

  • 税関コード:2914299000
  • 税関データ:

    中国税関番号:

    2914299000

    概要:

    291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

4,4-dimethylcyclohex-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-129236-0.25g
4,4-dimethylcyclohex-2-en-1-one
1073-13-8 95%
0.25g
$19.0 2023-06-08
Enamine
EN300-129236-0.5g
4,4-dimethylcyclohex-2-en-1-one
1073-13-8 95%
0.5g
$21.0 2023-06-08
Enamine
EN300-129236-2.5g
4,4-dimethylcyclohex-2-en-1-one
1073-13-8 95%
2.5g
$36.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1198906-10g
4,4-Dimethyl-2-cyclohexen-1-one
1073-13-8 97%
10g
¥131.00 2024-08-09
TRC
D477888-100mg
4,4-Dimethyl-2-cyclohexen-1-one
1073-13-8
100mg
$ 80.00 2022-06-05
eNovation Chemicals LLC
D520212-10g
4,4-DiMethyl-2-cyclohexen-1-one
1073-13-8 97%
10g
$410 2024-05-24
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
ED6657-5g
4,4-dimethylcyclohex-2-en-1-one
1073-13-8 ≥96%
5g
¥550元 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
ED6657-1g
4,4-dimethylcyclohex-2-en-1-one
1073-13-8 ≥96%
1g
¥160元 2023-09-15
Chemenu
CM204090-25g
4,4-dimethyl-2-cyclohexen-1-one
1073-13-8 97%
25g
$110 2021-06-15
Apollo Scientific
OR59378-100g
4,4-Dimethylcyclohex-2-en-1-one
1073-13-8 98%
100g
£147.00 2025-02-20

4,4-dimethylcyclohex-2-en-1-one 関連文献

4,4-dimethylcyclohex-2-en-1-oneに関する追加情報

Recent Advances in the Study of 4,4-dimethylcyclohex-2-en-1-one (CAS: 1073-13-8) in Chemical Biology and Pharmaceutical Research

4,4-dimethylcyclohex-2-en-1-one (CAS: 1073-13-8) is a cyclic enone compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has been explored for its potential therapeutic properties. Recent studies have focused on its role in drug discovery, particularly in the development of novel anti-inflammatory and anticancer agents. The unique structural features of 4,4-dimethylcyclohex-2-en-1-one, including its α,β-unsaturated carbonyl moiety, make it a valuable scaffold for medicinal chemistry.

One of the most notable advancements in the study of 4,4-dimethylcyclohex-2-en-1-one is its application in the synthesis of prostaglandin analogs. Researchers have successfully utilized this compound as a building block to create derivatives with enhanced biological activity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications to the 4,4-dimethylcyclohex-2-en-1-one scaffold could yield compounds with potent anti-inflammatory effects, surpassing the efficacy of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings highlight the compound's potential as a lead structure for developing next-generation anti-inflammatory therapies.

In addition to its anti-inflammatory properties, 4,4-dimethylcyclohex-2-en-1-one has shown promise in oncology research. A recent preclinical study investigated its derivatives as inhibitors of key signaling pathways involved in cancer cell proliferation. The results, published in Bioorganic & Medicinal Chemistry Letters, revealed that certain analogs of 4,4-dimethylcyclohex-2-en-1-one exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to modulate reactive oxygen species (ROS) levels within cancer cells, leading to apoptosis. These findings underscore the potential of 4,4-dimethylcyclohex-2-en-1-one-based compounds as targeted anticancer agents.

The synthetic versatility of 4,4-dimethylcyclohex-2-en-1-one has also been explored in the context of green chemistry. Researchers have developed novel catalytic methods to functionalize this compound under environmentally benign conditions. A 2022 study in ACS Sustainable Chemistry & Engineering reported a metal-free, organocatalytic approach to synthesize chiral derivatives of 4,4-dimethylcyclohex-2-en-1-one with high enantioselectivity. This advancement not only expands the toolbox for asymmetric synthesis but also aligns with the growing demand for sustainable pharmaceutical manufacturing processes.

Despite these promising developments, challenges remain in the clinical translation of 4,4-dimethylcyclohex-2-en-1-one-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Recent computational modeling efforts, as described in a 2023 article in the Journal of Chemical Information and Modeling, have provided insights into optimizing the pharmacokinetic properties of these compounds. By leveraging in silico tools, researchers are now better equipped to design derivatives of 4,4-dimethylcyclohex-2-en-1-one with improved drug-like characteristics.

In conclusion, 4,4-dimethylcyclohex-2-en-1-one (CAS: 1073-13-8) continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its applications span from anti-inflammatory and anticancer drug development to sustainable synthesis methodologies. As research progresses, this compound is expected to play an increasingly important role in the discovery of novel therapeutics. Future studies should focus on addressing the remaining challenges in drug development while exploring new biological targets for this versatile scaffold.

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